![molecular formula C8H10O3 B2770474 2-Oxaspiro[4.4]nonane-1,6-dione CAS No. 909770-46-3](/img/structure/B2770474.png)
2-Oxaspiro[4.4]nonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[44]nonane-1,6-dione is a spiro compound characterized by a unique bicyclic structure where a single oxygen atom bridges two carbon atoms, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method is the P2O5-promoted cyclization, which involves the use of phosphorus pentoxide as a dehydrating agent to facilitate the formation of the spiro linkage . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the spiro compound into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Oxaspiro[4.4]nonane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Oxaspiro[4.4]nonane-1,6-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[4.4]nonane-1,3-dione: This compound has a similar spiro structure but differs in the position of the oxygen atom and carbonyl groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another related compound with two oxygen atoms in the spiro linkage, used in polymer synthesis.
Uniqueness
2-Oxaspiro[4.4]nonane-1,6-dione is unique due to its specific spiro linkage and the position of the oxygen atom, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
2-oxaspiro[4.4]nonane-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5-11-7(8)10/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIKLVSKVFHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE](/img/structure/B2770392.png)
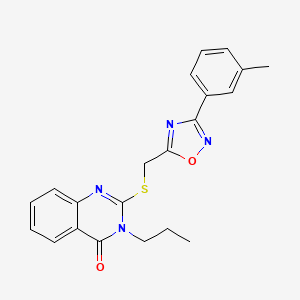
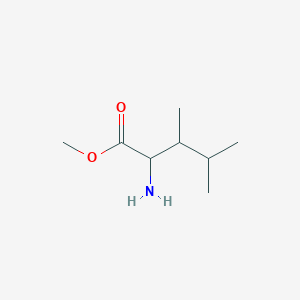

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

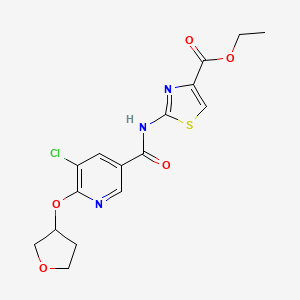
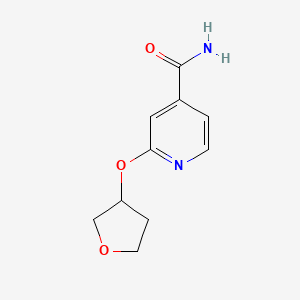
![2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2770406.png)
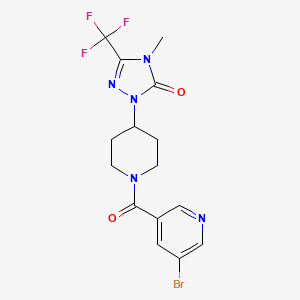
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2770411.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
